molecular formula C26H18N4O5 B11188996 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate

1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B11188996
M. Wt: 466.4 g/mol
InChI Key: YHRLRDBYDBOMIJ-BQYQJAHWSA-N
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Description

1-(1-CYANO-2-NITRILOETHYLIDENE)-4,4,6-TRIMETHYL-2-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL (E)-3-(3-NITROPHENYL)-2-PROPENOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(1-CYANO-2-NITRILOETHYLIDENE)-4,4,6-TRIMETHYL-2-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL (E)-3-(3-NITROPHENYL)-2-PROPENOATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrroloquinoline core, followed by the introduction of the cyano and nitrile groups, and finally the attachment of the nitrophenyl and propenoate moieties. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-CYANO-2-NITRILOETHYLIDENE)-4,4,6-TRIMETHYL-2-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL (E)-3-(3-NITROPHENYL)-2-PROPENOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-CYANO-2-NITRILOETHYLIDENE)-4,4,6-TRIMETHYL-2-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL (E)-3-(3-NITROPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(1-CYANO-2-NITRILOETHYLIDENE)-4,4,6-TRIMETHYL-2-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL (E)-3-(3-NITROPHENYL)-2-PROPENOATE include:

Properties

Molecular Formula

C26H18N4O5

Molecular Weight

466.4 g/mol

IUPAC Name

[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C26H18N4O5/c1-15-12-26(2,3)29-24-20(15)10-19(11-21(24)23(25(29)32)17(13-27)14-28)35-22(31)8-7-16-5-4-6-18(9-16)30(33)34/h4-12H,1-3H3/b8-7+

InChI Key

YHRLRDBYDBOMIJ-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])(C)C

Origin of Product

United States

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